molecular formula C22H22F6N4O2 B10837071 1-[3-[4-[3,5-Bis(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone

1-[3-[4-[3,5-Bis(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone

Cat. No.: B10837071
M. Wt: 488.4 g/mol
InChI Key: UYJQGBUMNGFPIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of substituted 4-phenylpiperidines involves several synthetic routes. One common method includes the reaction of phenylpiperidine with various substituents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, adhering to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Compound “US9434727, 153” has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “US9434727, 153” involves its interaction with specific molecular targets. It binds to plasma retinol-binding protein (RBP4), modulating its activity and affecting downstream pathways. This interaction leads to various pharmacological effects, including the regulation of glucose metabolism and neuronal signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22F6N4O2

Molecular Weight

488.4 g/mol

IUPAC Name

1-[3-[4-[3,5-bis(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone

InChI

InChI=1S/C22H22F6N4O2/c1-12(33)32-7-4-17-18(11-32)29-30-19(17)20(34)31-5-2-13(3-6-31)14-8-15(21(23,24)25)10-16(9-14)22(26,27)28/h8-10,13H,2-7,11H2,1H3,(H,29,30)

InChI Key

UYJQGBUMNGFPIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)NN=C2C(=O)N3CCC(CC3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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